L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2'-disulfide bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) is a dipeptide compound It is known for its unique structure, which includes a disulfide bond and trifluoroacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of a peptide bond between L-alaninamide and glycyl-N-(2-mercaptoethyl)-. This is usually achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Disulfide Bond Formation: The next step is the formation of the disulfide bond. This can be accomplished by oxidizing the thiol groups present in the N-(2-mercaptoethyl) moiety. Common oxidizing agents include iodine or hydrogen peroxide.
Trifluoroacetate Addition: Finally, the trifluoroacetate groups are introduced. This is typically done by treating the compound with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Oxidation and Purification: Employing large-scale oxidation reactors and purification systems to ensure high yield and purity.
Trifluoroacetate Incorporation: Using industrial-grade TFA and controlled reaction environments to introduce the trifluoroacetate groups efficiently.
Chemical Reactions Analysis
Types of Reactions
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol-containing peptides.
Substitution: Peptides with substituted functional groups.
Scientific Research Applications
L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and disulfide bond chemistry.
Biology: Investigated for its role in protein folding and stability due to its disulfide bond.
Medicine: Explored for potential therapeutic applications, including as a drug delivery agent or in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of L-Alaninamide, glycyl-N-(2-mercaptoethyl)-, 2,2’-disulfide bis(trifluoroacetate) involves:
Disulfide Bond Formation: The disulfide bond plays a crucial role in stabilizing the compound’s structure and influencing its reactivity.
Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially affecting their function.
Pathways Involved: The compound may participate in redox reactions and influence cellular redox states.
Comparison with Similar Compounds
Similar Compounds
L-Cystine: Contains a disulfide bond but lacks the trifluoroacetate groups.
Glutathione Disulfide: A naturally occurring disulfide-containing peptide with different amino acid composition.
N-Acetylcysteine: Contains a thiol group but does not form a disulfide bond.
Properties
CAS No. |
117370-27-1 |
---|---|
Molecular Formula |
C18H30F6N6O8S2 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[2-[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(19-11(21)7-15)13(23)17-3-5-25-26-6-4-18-14(24)10(2)20-12(22)8-16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,23)(H,18,24)(H,19,21)(H,20,22);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChI Key |
NQPOLYPHFJZQSO-BZDVOYDHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)NC(=O)CN)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.